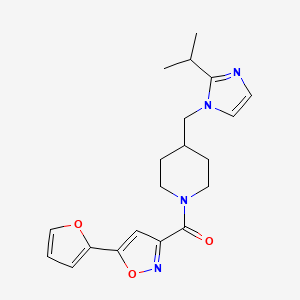

(5-(furan-2-yl)isoxazol-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

Description

The compound "(5-(furan-2-yl)isoxazol-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone" is a hybrid heterocyclic molecule combining isoxazole, furan, imidazole, and piperidine moieties. Its structure features a central isoxazole ring substituted with a furan-2-yl group at the 5-position, linked via a methanone bridge to a piperidine ring. The piperidine is further modified at the 4-position with a methyl group bearing a 2-isopropylimidazole substituent.

Properties

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c1-14(2)19-21-7-10-24(19)13-15-5-8-23(9-6-15)20(25)16-12-18(27-22-16)17-4-3-11-26-17/h3-4,7,10-12,14-15H,5-6,8-9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFGQXZNPNSOMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-(furan-2-yl)isoxazol-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for the compound is , with a molecular weight of 342.4 g/mol. The structure includes an isoxazole ring, a furan moiety, and a piperidine derivative, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing isoxazole and imidazole derivatives. For instance, imidazole derivatives have shown significant activity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound may exhibit similar properties due to the presence of these functional groups.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 1.09 | Tubulin polymerization inhibition |

| Compound B | MCF-7 | 2.29 | Induction of apoptosis |

| Target Compound | A549 | TBD | TBD |

Antimicrobial Activity

The compound's structural elements suggest potential antimicrobial properties. Studies on related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, imidazole derivatives have shown promising results against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Overview

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | S. aureus | 15 µg/mL |

| Compound D | E. coli | 30 µg/mL |

| Target Compound | TBD | TBD |

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells.

- Induction of Apoptosis : Activation of caspases and modulation of pro-apoptotic markers such as Bax and p53 have been observed in related studies.

- Antibacterial Action : The presence of furan and imidazole rings may enhance membrane permeability or interfere with bacterial metabolism.

Case Studies

A recent study evaluated the biological activity of a series of isoxazole derivatives, including those structurally similar to the target compound. The findings indicated that modifications on the furan and imidazole moieties significantly influenced their potency against cancer cell lines.

Case Study Example

In a study involving a related isoxazole derivative:

- Objective : To assess anticancer efficacy.

- Method : Cell viability assays were conducted on A549 cells.

- Results : The derivative exhibited an IC50 value of 0.95 µM, indicating substantial cytotoxicity.

Scientific Research Applications

The compound (5-(furan-2-yl)isoxazol-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone , with the chemical formula and CAS number 1286711-77-0, has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore the applications of this compound, focusing on its anticancer properties, synthesis methodologies, and biological activities.

Anticancer Activity

Recent studies have highlighted the potential of isoxazole derivatives, including this compound, as anticancer agents. Isoxazoles have been reported to exhibit selective inhibition against various cancer cell lines:

- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cell cycle regulation, such as CDK2 and cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation .

- Case Studies :

- In vitro studies demonstrated that derivatives with similar structures showed significant cytotoxic effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .

- Molecular docking studies indicated that these compounds effectively bind to the active sites of target enzymes, suggesting a mechanism for their anticancer activity .

Synthesis Methodologies

The synthesis of isoxazole derivatives can be achieved through various environmentally friendly methods:

- Ultrasound-Assisted Synthesis : This method allows for the rapid formation of isoxazoles under mild conditions without the need for toxic solvents .

- One-Pot Reactions : Techniques involving one-pot condensation reactions have been developed to synthesize these compounds efficiently, minimizing waste and maximizing yield .

Pharmacological Properties

Beyond anticancer applications, compounds similar to (5-(furan-2-yl)isoxazol-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone have been studied for their anti-inflammatory and analgesic properties:

- Anti-inflammatory Effects : Research indicates that certain isoxazole derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

- Analgesic Properties : Some studies suggest that these compounds may also possess pain-relieving properties, providing an additional avenue for therapeutic exploration .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Isoxazole-Imidazole Hybrids

The compound’s isoxazole-imidazole framework aligns with synthetic strategies described in , where 5-oxo-imidazole derivatives were synthesized using pyrazol-3-one intermediates. While the target compound lacks a pyrazole ring, its imidazole-piperidine linkage shares synthetic parallels with such hybrids. Notably, imidazole derivatives in exhibited growth inhibitory activity against microbial strains (e.g., E. coli, S. aureus), suggesting the imidazole moiety in the target compound may contribute to similar bioactivity .

Thiazole and Pyrazole Derivatives

describes thiazole-pyrazole hybrids (compounds 4 and 5) with fluorophenyl substituents. Although distinct in core structure (thiazole vs. isoxazole), these compounds share planar conformations except for a perpendicular fluorophenyl group, a feature that may influence solubility and target binding.

Natural Product Analogs

highlights glycosides (e.g., Isorhamnetin-3-O glycoside) isolated from Z. fabago. While structurally unrelated, these compounds underscore the importance of spectroscopic validation (e.g., NMR, UV) for confirming heterocyclic structures. The target compound’s synthetic origin contrasts with natural products but aligns with methodologies in for purity validation via thin-layer chromatography .

Key Comparative Data

Table 1: Structural and Functional Attributes

Table 2: Hypothetical Bioactivity Comparison

Preparation Methods

Reductive Amination Approach

The isoxazole carboxylic acid can be reduced to 5-(furan-2-yl)isoxazole-3-methanol using sodium borohydride. Subsequent oxidation with pyridinium chlorochromate (PCC) yields the aldehyde, which undergoes reductive amination with the piperidine-imidazole amine to form the methanone bridge.

Direct Acylation via Friedel-Crafts

In non-polar solvents (e.g., dichloromethane), the isoxazole acid chloride reacts with the piperidine-imidazole compound in the presence of AlCl₃, though this method risks side reactions at the imidazole nitrogen.

Mechanistic Insights and Optimization

- Weinreb Amide Stability : The methoxy group in the Weinreb amide chelates magnesium during Grignard addition, preventing over-addition and ensuring ketone selectivity.

- Imidazole Reactivity : The basic nitrogen in the imidazole ring necessitates protection (e.g., Boc groups) during alkylation steps to avoid undesired quaternization.

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance Grignard reactivity, while DMF facilitates SN2 alkylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.